

A Comparative Analysis of Nafamostat Derivatives and Their Serine Protease Inhibitory Activity

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Compound of Interest

Compound Name: Nafamostat

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Nafamostat** and its derivatives, focusing on their inhibitory activity against various serine proteases. The information presented is supported by experimental data to aid in research and development efforts.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of **Nafamostat** and its derivatives varies across different serine proteases. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies.

Compound	Trypsin (IC50)	Plasmin (IC50)	Kallikrein (IC50)	Thrombin (IC50)	C1r (IC50)	C1s (IC50)	Complement-mediated hemolysis (IC50)
Nafamostat (FUT-175)	0.02 μ M ^[1]	-	-	-	0.1 μ M ^[1]	0.02 μ M ^[1]	0.03 μ M ^[1]

Compound	uPA (IC50)	muPA (IC50)	FXIa (IC50)	FXIIa (IC50)	Matriptase (IC50)
Nafamostat Mesylate (NM)	2.5 nM	3.2 nM	1.8 nM	1.5 nM	4.2 nM
4-guanidinobenzoic acid (GBA)	6.8 µM	-	-	-	-
6-amidino-2-naphthol (6A2N)	5.4 µM	-	-	-	-

Compound	SARS-CoV-2 (EC50)
Nafamostat	11 nM[2]
Derivative 2	8.0 nM[2]
Derivative 3	9.6 nM[2]
Camostat	66 nM[2]

Experimental Protocols

Serine Protease Inhibition Assay (Chromogenic Substrate Method)

This protocol is a general guideline for determining the inhibitory activity of **Nafamostat** derivatives against serine proteases like trypsin, uPA, FXIa, and FXIIa using a chromogenic substrate.

Materials:

- Purified serine protease (e.g., trypsin, uPA)

- **Nafamostat** derivative stock solution (in an appropriate solvent like DMSO or water)
- Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
- Chromogenic substrate specific to the protease (e.g., S-2444 for uPA)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the **Nafamostat** derivative in the assay buffer.
- In a 96-well plate, add 5 μ L of the diluted inhibitor or vehicle control to the appropriate wells.
- Add 85 μ L of the assay buffer to all wells.
- Add 5 μ L of the purified serine protease solution (e.g., 5 nM final concentration) to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 5 μ L of the chromogenic substrate to each well.
- Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.
- The initial reaction velocities are determined from the linear portion of the absorbance versus time curve.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anti-SARS-CoV-2 Cytopathic Effect (CPE) Inhibition Assay

This protocol is used to evaluate the antiviral activity of **Nafamostat** derivatives against SARS-CoV-2 in a cell-based assay.

Materials:

- Calu-3 cells (or other susceptible cell lines)
- Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
- SARS-CoV-2 viral stock
- **Nafamostat** derivative stock solution
- 96-well cell culture plates
- Microscope
- Cell viability assay reagent (e.g., Neutral Red or MTT)

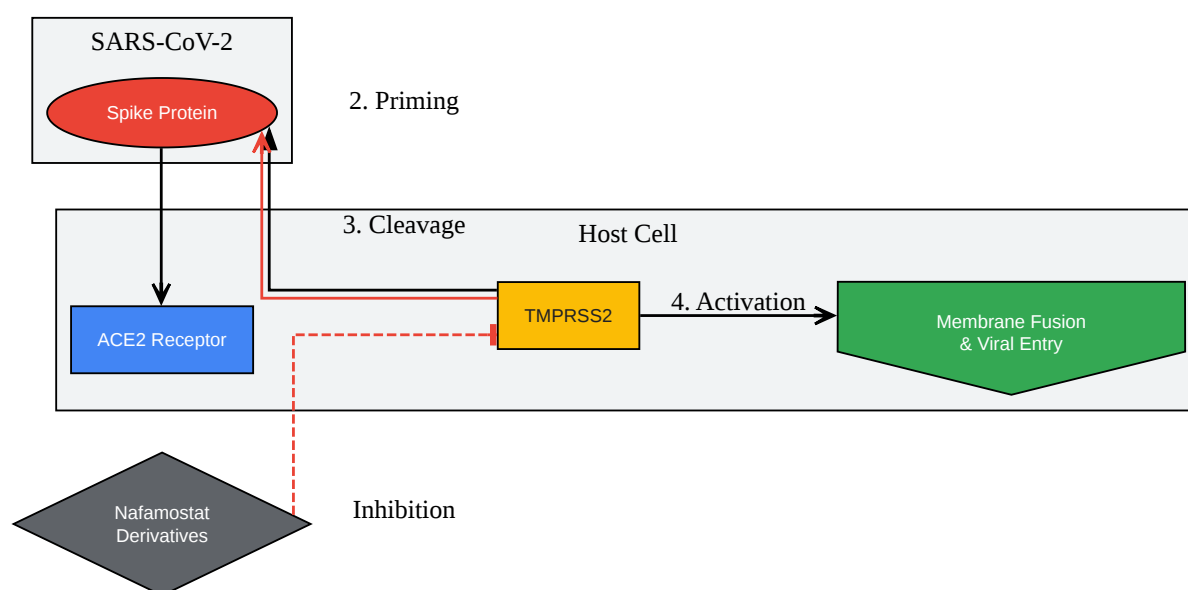
Procedure:

- Seed Calu-3 cells in a 96-well plate and incubate until they form a confluent monolayer.
- Prepare serial dilutions of the **Nafamostat** derivative in cell culture medium.
- Remove the old medium from the cells and add the diluted compounds to the respective wells.
- Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
- Incubate the plate at 37°C in a 5% CO₂ incubator for the appropriate time (e.g., 48-72 hours) until CPE is observed in the virus-infected control wells.
- Visually assess the CPE in each well using a microscope.
- Quantify cell viability using a suitable assay (e.g., Neutral Red uptake).

- Calculate the percent inhibition of CPE for each compound concentration compared to the virus control.
- The EC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

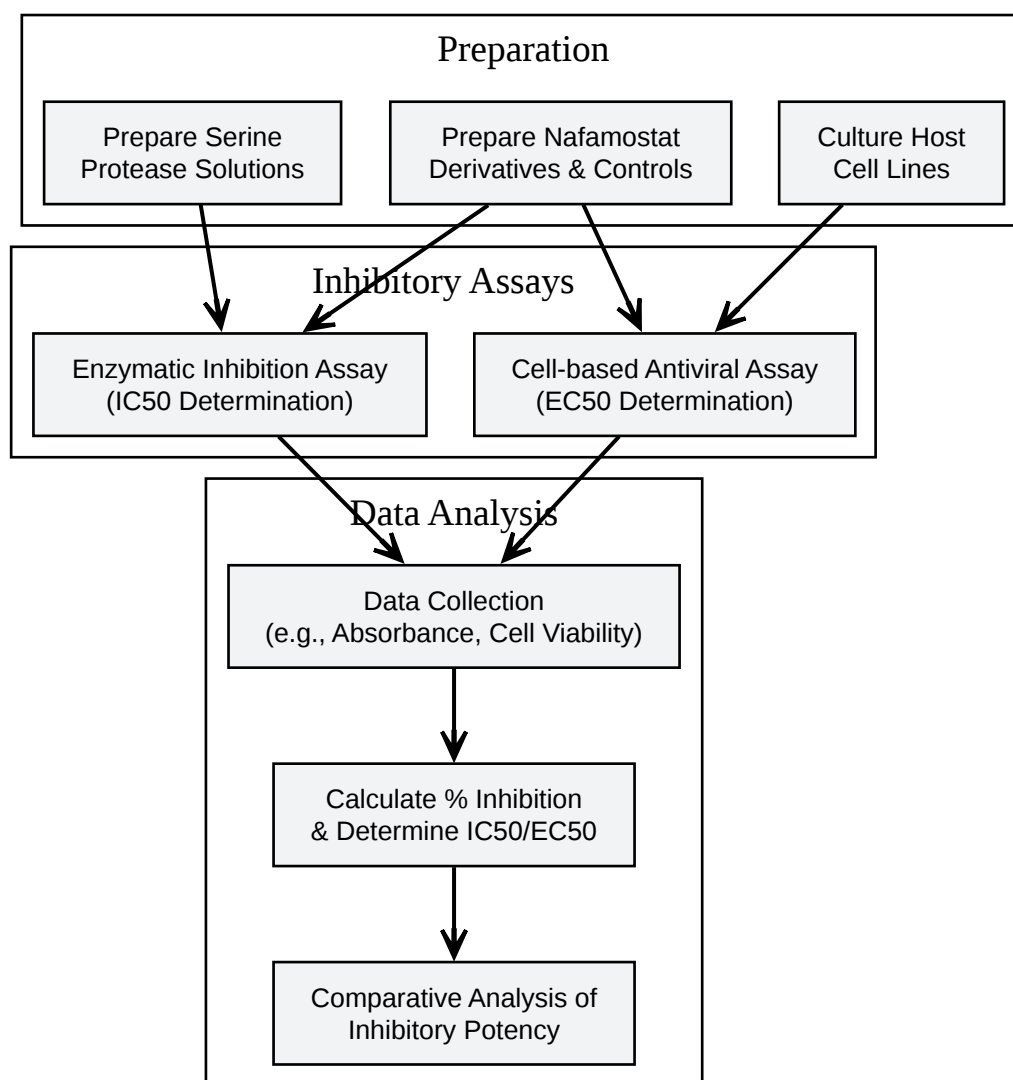
Signaling Pathway of SARS-CoV-2 Entry and Inhibition by Nafamostat



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Caption: SARS-CoV-2 entry is mediated by Spike protein binding to ACE2 and priming by TMPRSS2. **Nafamostat** derivatives inhibit TMPRSS2, blocking viral entry.

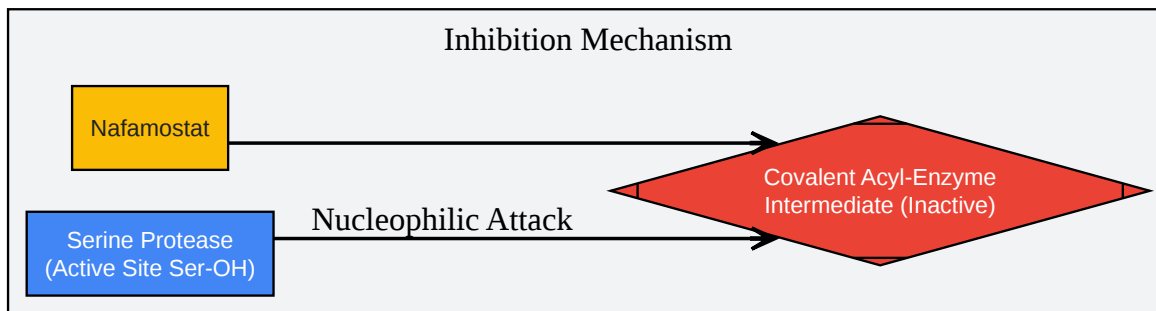
Experimental Workflow for Comparative Inhibitory Activity



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Caption: Workflow for comparing the inhibitory activity of **Nafamostat** derivatives, from preparation to data analysis.

Mechanism of Nafamostat Inhibition



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References

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